molecular formula C7H3BrClN B13030654 4-Bromo-2-chloro-6-ethynylpyridine

4-Bromo-2-chloro-6-ethynylpyridine

Cat. No.: B13030654
M. Wt: 216.46 g/mol
InChI Key: BCUABCACXRALJF-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-ethynylpyridine is a halogen-substituted pyridine derivative featuring bromine and chlorine at positions 4 and 2, respectively, and an ethynyl (-C≡CH) group at position 5. The ethynyl group offers unique reactivity for cross-coupling reactions (e.g., Sonogashira coupling), enabling its use as a building block in organic synthesis.

Properties

Molecular Formula

C7H3BrClN

Molecular Weight

216.46 g/mol

IUPAC Name

4-bromo-2-chloro-6-ethynylpyridine

InChI

InChI=1S/C7H3BrClN/c1-2-6-3-5(8)4-7(9)10-6/h1,3-4H

InChI Key

BCUABCACXRALJF-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC(=CC(=C1)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-ethynylpyridine typically involves halogenation and ethynylation reactions. One common method is the halogenation of 2-chloro-6-ethynylpyridine using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-6-ethynylpyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substitution reactions yield various substituted pyridines.
  • Coupling reactions produce biaryl compounds with extended conjugation.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 4-Bromo-2-chloro-6-ethynylpyridine serves as a valuable building block for synthesizing complex organic molecules and pharmaceuticals. Its unique combination of functional groups enhances its reactivity, making it suitable for various synthetic pathways.

Biology

Research has indicated that this compound exhibits significant biological activity. It has been studied for its potential interactions with biomolecules and its role as an inhibitor of nitrification processes by interacting with enzymes like ammonia monooxygenase. This interaction is particularly relevant in agricultural biochemistry and environmental science, as it affects cellular metabolism and gene expression related to nitrogen processing .

Medicine

Ongoing research is exploring the potential of this compound as a precursor for drug development. Its structural features suggest possible applications in targeting specific molecular pathways associated with various diseases, including cancer. Preliminary studies indicate that compounds with similar structures have shown promise as anticancer agents by inducing apoptosis and disrupting cellular functions in cancer cell lines .

Industry

In industrial applications, this compound is utilized in the production of advanced materials and specialty chemicals. Its unique chemical properties make it suitable for developing new materials with specific electronic or optical characteristics.

Case Study 1: Anticancer Activity

A study examining compounds similar to this compound found that they exhibited significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancers. The compounds induced G2/M phase arrest in the cell cycle and increased reactive oxygen species levels, leading to apoptosis without notable toxicity to normal cells .

Case Study 2: Environmental Impact

Another research effort focused on the inhibition of nitrification processes by this compound. The compound was shown to interact with ammonia monooxygenase, leading to reduced nitrogen processing efficiency in microbial communities. This property suggests its potential utility in managing nitrogen levels in agricultural settings .

Summary of Applications

Application AreaDescription
ChemistryBuilding block for complex organic synthesis
BiologyInhibitor of nitrification; potential biomolecular interactions
MedicinePrecursor for drug development; anticancer potential
IndustryProduction of advanced materials; specialty chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-ethynylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the halogen atoms can form halogen bonds with electron-rich sites. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related pyridine derivatives, highlighting substituent positions, molecular formulas, and key differences in reactivity or applications.

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Features Similarity Score Reference
4-Bromo-6-chloronicotinaldehyde 1060805-64-2 C₆H₃BrClNO Br (4), Cl (6), CHO (2) Aldehyde group enables nucleophilic addition; precursor for Schiff bases. 0.87
5-Bromo-2-chloro-4-methylpyridine 778611-64-6 C₆H₅BrClN Br (5), Cl (2), CH₃ (4) Methyl enhances lipophilicity; used in Suzuki-Miyaura couplings. 0.81
4-Bromo-2-chloro-3-methylpyridine 128071-86-3 C₆H₅BrClN Br (4), Cl (2), CH₃ (3) Steric hindrance at position 3 affects regioselectivity in reactions. 0.79
4-Bromo-2-cyclopropylpyridine 1086381-28-3 C₈H₈BrN Br (4), cyclopropyl (2) Cyclopropyl group stabilizes ring strain; used in medicinal chemistry. N/A
2-Bromo-4-chloropyridine 22918-01-0 C₅H₃BrClN Br (2), Cl (4) Electron-deficient aromatic system; common intermediate in drug synthesis. 0.80

Key Observations:

Substituent Position and Reactivity :

  • Electrophilic Substitution : Bromine and chlorine at positions 2 and 4 (meta to each other) create electron-deficient aromatic rings, favoring nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Functional Group Influence : The ethynyl group in 4-Bromo-2-chloro-6-ethynylpyridine distinguishes it from analogs like 4-Bromo-6-chloronicotinaldehyde (aldehyde at position 2) or 4-Bromo-2-cyclopropylpyridine (cyclopropyl at position 2). Ethynyl groups facilitate cross-coupling reactions, while aldehydes are prone to oxidation or condensation .

Applications :

  • Pharmaceutical Intermediates : Methyl or cyclopropyl substituents (e.g., 4-Bromo-2-cyclopropylpyridine) improve metabolic stability in drug candidates .
  • Material Science : Ethynyl-containing pyridines (e.g., ETHYL 6-BROMO-6'-METHYL-2,2'-BIPYRIDINE-4-CARBOXYLATE) are precursors for conjugated polymers or ligands in catalysis .

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